REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([CH3:17])[C:11](=[O:12])[NH:10][C:9]2[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=2[S:7]1)=[O:5])C.[OH-].[Na+]>O1CCOCC1>[CH3:17][C:6]1([C:4]([OH:5])=[O:3])[C:11](=[O:12])[NH:10][C:9]2[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=2[S:7]1 |f:1.2|
|
Name
|
|
Quantity
|
0.251 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(SC2=C(NC1=O)C=CC=C2)C
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
water (5 ml) was added to the residue and it
|
Type
|
CUSTOM
|
Details
|
The crystals which separated
|
Type
|
FILTRATION
|
Details
|
were filtered off by suction
|
Type
|
CUSTOM
|
Details
|
recrystallized from absolute ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(SC2=C(NC1=O)C=CC=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.234 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 104.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |